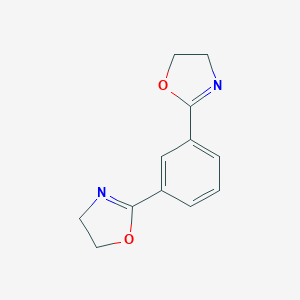

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-9(11-13-4-6-15-11)8-10(3-1)12-14-5-7-16-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOZDINWBHMBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC(=CC=C2)C3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885570 | |

| Record name | Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34052-90-9 | |

| Record name | 2,2′-(1,3-Phenylene)bis(2-oxazoline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34052-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 2,2'-(1,3-phenylene)bis(4,5-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034052909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(1,3-phenylene)bis(4,5-dihydro-1,3-oxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(1,3-phenylene)bis[4,5-dihydro Oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene from Isophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, a significant building block in coordination chemistry and polymer science, from the readily available starting material, isophthalonitrile. This document details various synthetic methodologies, including catalytic and catalyst-free approaches, and provides in-depth experimental protocols.

Introduction

This compound, also known as 1,3-phenylenebisoxazoline (PhBOX), is a C₂-symmetric chiral ligand precursor that has found extensive applications in asymmetric catalysis. The oxazoline rings provide effective stereocontrol in a variety of metal-catalyzed reactions. Additionally, this molecule serves as a valuable crosslinking agent and chain extender in polymer chemistry. The synthesis of this compound from isophthalonitrile and 2-aminoethanol is a common and efficient approach. This guide explores several key methods for this transformation.

Reaction Pathway and Mechanism

The fundamental reaction involves the [2+2] cycloaddition of the nitrile groups of isophthalonitrile with 2-aminoethanol to form the two oxazoline rings. This reaction is typically catalyzed by a Lewis acid, which activates the nitrile group towards nucleophilic attack by the amino group of 2-aminoethanol. The subsequent intramolecular cyclization of the resulting intermediate, driven by the hydroxyl group, forms the stable five-membered oxazoline ring.

The general signaling pathway for the synthesis can be visualized as follows:

Figure 1: Generalized reaction pathway for the synthesis of this compound.

Synthetic Methodologies and Quantitative Data

Several catalytic systems have been developed for the efficient synthesis of this compound. The choice of catalyst and reaction conditions can significantly impact the reaction time, temperature, and overall yield. Below is a summary of various reported methods.

| Catalyst System | Starting Materials (Molar Ratio) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Co(NO₃)₂ / S | Isophthalonitrile : 2-Aminoethanol (1 : 5.2) | None | 110 | 10 h | Not Specified | [1] |

| Co(NO₃)₂ / S (Microwave) | Isophthalonitrile : 2-Aminoethanol (1 : 5.2) | None | 110 | 8 min | Not Specified | [1] |

| ZnCl₂ | Dinitrile : Amino Alcohol | Toluene | Reflux | Not Specified | Good to Excellent | [2] |

| None (Metal-free) | Nitrile : Amino Alcohol | None | 120-150 | 12-24 h | Good to Excellent | N/A |

Experimental Protocols

Cobalt/Sulfur Catalyzed Synthesis[1]

This method provides two approaches: conventional heating and microwave irradiation.

4.1.1. Conventional Heating Method

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), cobalt(II) nitrate (Co(NO₃)₂, 0.02 mmol, 0.0036 g), and sulfur (0.05 mmol, 0.0016 g).

-

Reaction Execution: Heat the reaction mixture with stirring at 110 °C for 10 hours.

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate (6 mL) and filter to separate the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the pure product.

-

4.1.2. Microwave Irradiation Method

-

Reaction Setup: In a microwave-safe reaction vessel, combine isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), cobalt(II) nitrate (0.02 mmol, 0.0036 g), and sulfur (0.05 mmol, 0.0016 g).

-

Reaction Execution: Heat the mixture under microwave irradiation at 110 °C (800 W) for 8 minutes.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the conventional heating method.

Zinc Chloride Catalyzed Synthesis (General Procedure)[2]

This method is a widely used approach for the synthesis of bis(oxazolines) from dinitriles.

-

Reaction Setup: To a solution of the dinitrile (e.g., isophthalonitrile) in dry toluene, add the enantiomerically pure β-amino alcohol.

-

Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (ZnCl₂) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification:

-

Cool the reaction mixture and wash with an aqueous solution of a chelating agent (e.g., EDTA) to remove the zinc salts.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterization Data

The final product, this compound, is typically a white to light yellow crystalline solid.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Melting Point | 147-151 °C[3] |

| Appearance | White to light yellow powder/crystal |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the oxazoline rings.

-

¹³C NMR: A reference spectrum is available on PubChem.[4]

-

IR (KBr): The infrared spectrum will show characteristic peaks for C=N stretching of the oxazoline ring and C-H stretching of the aromatic and aliphatic portions of the molecule. A reference IR spectrum is available from ChemicalBook.[5]

Conclusion

The synthesis of this compound from isophthalonitrile is a well-established transformation with several effective methodologies. The choice of the synthetic route can be guided by the desired reaction scale, available equipment (e.g., microwave reactor), and cost considerations. The catalytic methods, particularly those employing zinc or cobalt salts, offer efficient and relatively mild conditions for this conversion. This guide provides the necessary technical details for researchers to successfully synthesize and characterize this important chemical compound.

Experimental Workflow Diagram

Figure 2: A typical experimental workflow for the synthesis and purification.

References

physicochemical properties of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

An In-depth Technical Guide to 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Introduction

This compound, also known as 1,3-PBO or 2,2'-(1,3-Phenylene)bis(2-oxazoline), is a versatile organic compound characterized by a central benzene ring substituted with two dihydro-oxazolyl groups at the 1 and 3 positions.[1][2][3] This unique structure imparts enhanced stability and reactivity, making it a valuable intermediate in various fields.[1] While it serves as a building block in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis, its most prominent application is in materials science as a chain extender and crosslinking agent for polymers.[1][4][5][6][7] Its ability to react with various functional groups allows for the modification of polymer properties, leading to materials with improved thermal stability, mechanical strength, and chemical resistance.[5][7]

Physicochemical Properties

The fundamental are summarized below. These properties are crucial for its application in synthesis and material science, dictating its behavior in different chemical environments.

| Property | Value |

| CAS Number | 34052-90-9[1][8][9] |

| Molecular Formula | C₁₂H₁₂N₂O₂[1][8][10] |

| Molecular Weight | 216.24 g/mol [1][8][9][11] |

| Appearance | White to light yellow powder or crystal[1][2][9][12] |

| Melting Point | 143 - 151 °C[1][8][12] |

| Boiling Point | 403.5 ± 28.0 °C (Predicted)[3][8] |

| Density | 1.45 g/mL[1][8] |

| Solubility | Insoluble in water; Soluble in Methanol[8][9] |

| Purity | ≥98.0% (GC) or ≥99.0% (HPLC)[1][2][12] |

| Topological Polar Surface Area (TPSA) | 43.18 Ų[10] |

| LogP | 1.2402[10] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the cobalt-catalyzed reaction of isophthalonitrile with 2-aminoethanol.[4] This procedure can be performed using either conventional heating or microwave irradiation.

Materials:

-

Isophthalonitrile (0.5 mmol)

-

2-aminoethanol (2.6 mmol)

-

Cobalt(II) nitrate (Co(NO₃)₂) (0.02 mmol)

-

Sulfur (0.05 mmol)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A mixture of isophthalonitrile, 2-aminoethanol, cobalt(II) nitrate, and sulfur is prepared in a reaction vessel.[4]

-

Reaction Conditions (choose one):

-

The reaction progress is monitored using Thin-Layer Chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled to room temperature.[4]

-

Ethyl acetate (6 mL) is added to the mixture, and the catalyst is separated by filtration.[4]

-

The filtrate is concentrated under reduced pressure.[4]

-

The resulting residue is purified by silica gel column chromatography to yield the pure this compound product.[4]

Caption: Synthesis workflow for this compound.

Core Applications & Logical Relationships

The primary utility of this compound is in polymer science, where it functions as a highly effective chain extender or crosslinking agent.[4][5] Its bis-oxazoline rings can undergo ring-opening reactions with various functional groups present in polymer chains, such as carboxyl, anhydride, amino, and epoxy groups.[4][5] This reactivity allows it to form covalent bonds between polymer chains, creating a robust three-dimensional network.[5] The resulting cross-linked polymer exhibits significantly enhanced thermal stability, mechanical strength, and resistance to solvents and degradation.[5]

Caption: Role of 1,3-PBO as a polymer crosslinking agent.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of this compound. While raw spectral data is beyond the scope of this guide, references to IR, NMR, and Mass Spectrometry data are available through chemical databases such as ChemicalBook and the PubChem database.[13][14][15]

Safety and Handling

This compound is classified as a chemical that may cause an allergic skin reaction.[2] Standard laboratory safety protocols should be followed during handling. It is recommended to avoid breathing dust and to prevent contact with skin and eyes.[8] Protective gloves and appropriate personal protective equipment should be worn.[2] The compound should be stored at room temperature in a tightly sealed container, kept dry, and in a well-ventilated area.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 34052-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Other products,CAS#:34052-90-9,2,2′-(1,3--亚苯基)-二恶唑啉,this compound [en.chemfish.com]

- 4. This compound | 34052-90-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,3-Bis(4,5-dihydrooxazol-2-yl)benzene | Polysil [polycil.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. biomall.in [biomall.in]

- 10. chemscene.com [chemscene.com]

- 11. scbt.com [scbt.com]

- 12. This compound; 1,3-PBO - 北京弘渡医药科技有限公司 [holypharmatech.com]

- 13. 1,4-BIS(4,5-DIHYDRO-2-OXAZOLYL)BENZENE(7426-75-7) 1H NMR spectrum [chemicalbook.com]

- 14. This compound(34052-90-9) IR Spectrum [m.chemicalbook.com]

- 15. Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | C12H12N2O2 | CID 604269 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Synthesis, Properties, and Applications in Polymer Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, a versatile heterocyclic compound widely utilized as a chain extender and crosslinking agent in polymer science. This document details its molecular structure, chemical formula, and physicochemical properties. It presents detailed experimental protocols for its synthesis and application in polymer modification, particularly for polyesters like poly(ethylene terephthalate) (PET). Furthermore, this guide discusses the mechanism of its reaction and presents key characterization data in a structured format.

Introduction

This compound, also known as 1,3-phenylenebisoxazoline (1,3-PBO), is an important organic intermediate characterized by a central benzene ring substituted with two dihydro-oxazolyl groups at the 1 and 3 positions.[1] The high reactivity of the oxazoline rings, particularly their susceptibility to ring-opening reactions with various nucleophiles, makes this compound a highly effective modifier for a range of polymeric materials.[2][3] Its primary application lies in enhancing the molecular weight, melt viscosity, and thermal stability of condensation polymers such as polyesters and polyamides, which are prone to degradation during processing and recycling.[4][5]

Molecular Structure and Formula

The molecular structure of this compound consists of a central phenyl ring connected to two 4,5-dihydro-2-oxazolyl rings.

Molecular Formula: C₁₂H₁₂N₂O₂[6][7]

IUPAC Name: 2,2'-(1,3-Phenylene)bis(4,5-dihydrooxazole)[6]

Molecular Weight: 216.24 g/mol [6][7]

SMILES: C1COC(=N1)C2=CC(=CC=C2)C3=NCCO3[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 147-151 °C | [1][7] |

| Boiling Point | 403.5 ± 28.0 °C (Predicted) | [7] |

| Density | 1.45 g/cm³ | [1][7] |

| Solubility | Insoluble in water | [7] |

| Flash Point | 208 °C | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cobalt- and sulfur-catalyzed reaction of isophthalonitrile with 2-aminoethanol.[3] This method offers good yields and can be performed using either conventional heating or microwave irradiation.

Materials:

-

Isophthalonitrile

-

2-Aminoethanol

-

Cobalt(II) nitrate (Co(NO₃)₂)

-

Sulfur

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure (Microwave Irradiation):

-

In a microwave reactor vessel, combine isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), Co(NO₃)₂ (0.02 mmol, 0.036 g), and sulfur (0.05 mmol, 0.0016 g).[3]

-

Seal the vessel and subject the mixture to microwave irradiation at 110 °C (800 W) for 8 minutes.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate (6 mL) to the mixture and filter to remove the catalyst.[3]

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the pure 1,3-bis(4,5-dihydrooxazol-2-yl)benzene.[3]

Procedure (Conventional Heating):

-

In a round-bottom flask equipped with a reflux condenser, combine isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), Co(NO₃)₂ (0.02 mmol, 0.036 g), and sulfur (0.05 mmol, 0.0016 g).[3]

-

Heat the mixture with stirring at 110 °C for 10 hours.[3]

-

Follow steps 3-7 from the microwave procedure for workup and purification.

Synthesis workflow for this compound.

Chain Extension of Recycled Poly(ethylene terephthalate) (PET)

This compound is an effective chain extender for recycled PET, compensating for the reduction in molecular weight and melt viscosity that occurs during processing.[4] The following is a general protocol for reactive extrusion.

Materials:

-

Recycled PET flakes (dried)

-

This compound

Equipment:

-

Twin-screw extruder

Procedure:

-

Thoroughly dry the recycled PET flakes to a moisture content below 50 ppm to prevent hydrolytic degradation during extrusion.

-

Pre-blend the dried PET flakes with the desired amount of this compound (typically 0.5-2.0 wt%).

-

Feed the blend into a twin-screw extruder.

-

Process the material at a suitable temperature profile for PET (e.g., 260-280 °C).

-

The residence time in the extruder should be sufficient for the chain extension reaction to occur (typically 2-5 minutes).

-

Extrude the modified PET into strands, cool in a water bath, and pelletize for further processing and characterization.

Reaction Mechanism

The chain extension and crosslinking capabilities of this compound stem from the ring-opening reaction of the oxazoline rings with the terminal functional groups of the polymer chains, most notably carboxylic acid and hydroxyl groups. The reaction with a carboxylic acid group proceeds via protonation of the nitrogen atom in the oxazoline ring, followed by nucleophilic attack of the carboxylate anion on the carbon atom of the C=N bond. This results in the formation of a stable ester-amide linkage, effectively coupling two polymer chains.

Simplified reaction mechanism of oxazoline ring-opening with a carboxylic acid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of synthesized this compound and to evaluate its effect on modified polymers.

Spectroscopic Data

| Technique | Key Observations | Reference |

| ¹H NMR | Signals corresponding to the aromatic and dihydro-oxazoline protons. | [6] |

| ¹³C NMR | Resonances for the aromatic and dihydro-oxazoline carbons. | [6] |

| FTIR | Characteristic peaks for C=N stretching of the oxazoline ring, and aromatic C-H and C=C stretching. | |

| Raman | Complementary vibrational modes to FTIR, useful for structural confirmation. |

Thermal Analysis

| Technique | Purpose | Typical Results |

| TGA | To determine thermal stability and decomposition temperature. | Stable up to high temperatures, indicating good thermal resistance. |

| DSC | To identify melting point and other thermal transitions. | A sharp endothermic peak corresponding to its melting point. |

Applications

The primary application of this compound is as a chain extender and crosslinker for various polymers, including:

-

Polyesters (PET, PBT): To counteract degradation during recycling and processing, thereby improving mechanical properties.[4][5]

-

Polyamides (Nylon): To increase melt viscosity and improve processability.

-

Other Polymers: It can also react with other functional groups like amines, anhydrides, and epoxies, making it a versatile additive in polymer blends and composites.[2][3]

Conclusion

This compound is a highly effective and versatile polymer modifier. Its well-defined synthesis and clear reaction mechanism with polymer end-groups allow for the targeted improvement of material properties. This technical guide provides researchers and scientists with the fundamental knowledge and practical protocols to utilize this compound in their research and development efforts, particularly in the ever-important field of polymer recycling and upcycling.

References

- 1. Catalyst free PET and PEF polyesters using a new traceless oxalate chain extender - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chain extension of recycled poly(ethylene terephthalate) with 2,2′‐Bis(2‐oxazoline) | Semantic Scholar [semanticscholar.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Oxazoline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Physicochemical Properties

This technical guide provides a comprehensive overview of the melting point and solubility of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (CAS No. 34052-90-9), a versatile heterocyclic compound. The information is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and data presented for clarity and ease of use.

Core Physicochemical Properties

This compound, also known as 2,2'-(1,3-Phenylene)bis(2-oxazoline), is a solid, crystalline compound at room temperature. Its molecular and physical characteristics are foundational to its application in synthesis and product formulation.

Melting Point

The melting point of a compound is a critical indicator of its purity. For this compound, various sources report a consistent melting range, which is summarized in the table below. A sharp melting range is indicative of a high-purity substance.

| Property | Value | References |

| Melting Point | 147-151 °C | [1][2] |

| 146.0-149.0 °C | [3] |

Solubility Profile

| Solvent | Qualitative Solubility |

| Water | Insoluble[2] |

| Methanol | "almost transparency"[3] |

Experimental Protocols

Accurate determination of melting point and solubility relies on standardized experimental procedures. The following sections detail the methodologies for these essential measurements.

Melting Point Determination via Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, grind the crystalline solid using a mortar and pestle.[5]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until the sample fills the tube to a height of 1-2 mm.[4]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid initial heating to get a rough estimate. Allow the apparatus to cool before proceeding.

-

For an accurate measurement, heat the sample at a medium rate until the temperature is about 20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting). The recorded range is the melting point of the compound.[6]

Solubility Determination (Qualitative and Semi-Quantitative)

This protocol outlines a general method for determining the solubility of an organic compound in various solvents.

Apparatus and Reagents:

-

Test tubes and rack

-

Vortex mixer (optional)

-

Graduated pipettes or micropipettes

-

Analytical balance

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, toluene, etc.)

Procedure:

-

Preparation: Add a precisely measured volume (e.g., 1 mL) of the desired solvent to a clean, dry test tube.

-

Sample Addition: Weigh a small, known amount (e.g., 10 mg) of this compound and add it to the test tube.

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by hand.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Semi-Quantitative Assessment: If the compound is soluble, incrementally add more of the solid in known quantities until saturation is reached (i.e., solid material remains undissolved after thorough mixing). The total mass of solute dissolved in the known volume of solvent provides a semi-quantitative measure of solubility (e.g., in mg/mL).

-

pH-Dependent Solubility (for compounds with acidic or basic groups): For aqueous solutions, the pH can be adjusted to determine its effect on solubility. This involves adding small, measured amounts of an acid or base and observing any changes in solubility.[7]

Visualized Workflows and Pathways

To further aid in the understanding of the experimental processes and potential applications of this compound, the following diagrams have been generated.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 34052-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (CAS No. 34052-90-9), a significant building block in coordination chemistry and materials science. This document compiles available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis.

Core Spectroscopic Data

Precise, experimentally verified spectroscopic data for this compound is not extensively available in public databases. The following tables summarize the currently accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: 13C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

Information regarding the specific absorption bands in the infrared spectrum of this compound is not detailed in the surveyed literature.

Table 3: IR Spectroscopy Data

| Wavenumber (cm-1) | Functional Group Assignment |

| Data not available | - |

Mass Spectrometry (MS)

A GC-MS spectrum of this compound is cataloged in the NIST Mass Spectrometry Data Center.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Ion Assignment |

| 216 | [M]+ | Molecular Ion |

| 186 | Major Fragment | Data not available |

| 78 | Major Fragment | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of isophthalonitrile with 2-aminoethanol. Two common methodologies, conventional heating and microwave irradiation, have been reported.

Conventional Heating Method:

A mixture of isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), Co(NO3)2 (0.02 mmol, 0.036 g), and sulfur (0.05 mmol, 0.0016 g) is stirred for 10 hours at 110 °C.

Microwave Irradiation Method:

A mixture of isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), Co(NO3)2 (0.02 mmol, 0.036 g), and sulfur (0.05 mmol, 0.0016 g) is subjected to microwave irradiation (800 W) for 8 minutes at 110 °C.

Work-up and Purification (for both methods):

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

-

Ethyl acetate (6 mL) is added, and the catalyst is separated by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to yield the pure product.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

synonyms for 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene like 2,2'-(1,3-Phenylene)bis(2-oxazoline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, a versatile heterocyclic compound. This document covers its nomenclature, physicochemical properties, detailed synthesis protocols, and primary applications, with a focus on its role in polymer chemistry.

Nomenclature and Identification

This compound is a bifunctional molecule widely recognized for its utility as a chain extender and crosslinking agent. To ensure clarity and comprehensive identification, its various synonyms and identifiers are listed below.

| Identifier Type | Value |

| Primary Name | This compound |

| Systematic (IUPAC) Name | 2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole[1] |

| Common Synonyms | 2,2'-(1,3-Phenylene)bis(2-oxazoline), 1,3-PBO, 1,3-Phenylenebisoxazoline[2][3] |

| CAS Number | 34052-90-9[1][2][4] |

| Molecular Formula | C₁₂H₁₂N₂O₂[2][4] |

| Molecular Weight | 216.24 g/mol [2][4] |

A comprehensive list of depositor-supplied synonyms includes: 1,3-di-(2-Oxazolin-2-yl)benzene, 1,3-bisdihydrooxazolylbenzene, 2,2'-(m-Phenylene)bis(2-oxazoline), and many others, reflecting its broad use in the chemical industry.[1][2]

Physicochemical and Spectroscopic Data

The physical and spectroscopic data for this compound are crucial for its identification, quality control, and application. The following tables summarize key properties.

Table 2.1: Physical Properties

| Property | Value | Reference |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 147-151 °C | [2][6] |

| Density | 1.45 g/cm³ | [2][6] |

| Flash Point | 208 °C | [2][6] |

Table 2.2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | δ 8.42 (s, 1H, Ar-H), 8.03-8.05 (m, 2H, Ar-H), 7.41-7.46 (m, 1H, Ar-H), 4.39-4.45 (t, 4H, O-CH₂), 4.02-4.08 (t, 4H, N-CH₂) | [5] |

| ¹³C NMR | Data not fully available in the searched literature. | |

| FTIR | Specific peak assignments not fully available in the searched literature. General absorptions for C-O-C stretching are expected around 1244-1249 cm⁻¹ (asymmetric) and 1026-1076 cm⁻¹ (symmetric).[4] | |

| DSC | Data for the pure compound's thermal transitions (e.g., enthalpy of fusion) not detailed in the searched literature. DSC is primarily used to study its curing behavior in polymer blends.[7] |

Experimental Protocols: Synthesis

The most common and efficient synthesis of this compound involves the condensation reaction of isophthalonitrile (1,3-dicyanobenzene) with 2-aminoethanol (ethanolamine).[8] This can be achieved through conventional heating or microwave irradiation.

Synthesis via Conventional Heating

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Materials:

-

Isophthalonitrile

-

2-Aminoethanol

-

Zinc acetate (catalyst)

-

Solvent (optional, e.g., xylene)

-

Ethyl acetate (for extraction/purification)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine isophthalonitrile and 2-aminoethanol. A typical molar ratio is 1 mole of isophthalonitrile to 2.5-3 moles of 2-aminoethanol.[9] Add a catalytic amount of zinc acetate (e.g., 2.5 mol%).[9]

-

Reaction: The mixture is heated to a temperature of approximately 130-140 °C under an inert atmosphere (e.g., nitrogen).[9] The reaction is refluxed for several hours (typically 4-10 hours), during which ammonia gas is evolved.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product can be dissolved in a suitable solvent like ethyl acetate.

-

Purification: The catalyst is removed by filtration. The resulting solution is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography to yield the pure product.

Synthesis via Microwave Irradiation

Procedure:

-

Reaction Mixture: Combine isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol), Co(NO₃)₂ (0.02 mmol), and sulfur (0.05 mmol) in a microwave-safe vessel.

-

Microwave Reaction: The mixture is subjected to microwave irradiation at 110 °C (800 W) for approximately 8 minutes.

-

Purification: Following the reaction, the mixture is cooled, and ethyl acetate is added. The catalyst is filtered off, and the filtrate is concentrated. The final product is purified using silica gel column chromatography.

Applications in Polymer Science

The primary application of this compound is in polymer modification, where it functions as a highly effective chain extender and crosslinking agent for polymers containing carboxylic acid end-groups, such as polyesters (e.g., PET, PBT) and polyamides.[1]

The reactivity of the oxazoline rings allows them to undergo ring-opening reactions with terminal carboxyl groups of polymer chains. This reaction forms a stable amide-ester linkage, effectively coupling two polymer chains and increasing the overall molecular weight. This process is crucial in polymer recycling to restore the molecular weight and mechanical properties that are degraded during processing.

Workflow: Chain Extension of Polyesters

The following diagram illustrates the logical workflow for using 1,3-PBO as a chain extender in a reactive extrusion process.

Caption: Workflow for polyester chain extension using 1,3-PBO in reactive extrusion.

This process significantly enhances the polymer's thermal stability, mechanical strength, and resistance to degradation by forming a more robust, higher molecular weight polymer network.[7]

Conclusion

This compound is a key chemical intermediate with well-established synthesis routes and significant industrial applications, particularly in the field of polymer science. Its ability to efficiently increase the molecular weight of condensation polymers makes it an invaluable tool for improving material properties and for the recycling of plastics. Further research into its applications in catalysis and as a building block for novel pharmaceuticals continues to be an area of interest.[10]

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tainstruments.com [tainstruments.com]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Phenyl-2-oxazoline | C9H9NO | CID 244030 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Polymer Crosslinking Agents in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of polymer crosslinking agents in the development of drug delivery systems. Detailed protocols for common crosslinking methods are provided, along with quantitative data to guide the selection and optimization of crosslinking strategies.

Introduction to Polymer Crosslinking in Drug Delivery

Crosslinking is a chemical process that links polymer chains together, forming a three-dimensional network. This process is crucial in the design of drug delivery systems as it allows for the precise control of a material's physical and chemical properties.[1][2] By modulating the crosslinking density, researchers can tune the mechanical strength, swelling behavior, degradation rate, and consequently, the drug release kinetics of the polymer matrix.[3][4] This control is essential for developing effective controlled-release formulations that can maintain therapeutic drug concentrations over an extended period, minimize side effects, and improve patient compliance.

Crosslinked polymers, particularly in the form of hydrogels, are widely used as matrices for encapsulating and delivering a variety of therapeutic agents, from small molecule drugs to large biologics.[4][5][6] The porous structure of these networks allows for drug loading and subsequent release, which can be triggered by environmental stimuli such as pH, temperature, or enzymes.[7]

This document will focus on commonly used chemical crosslinking agents and provide detailed experimental protocols for their application in creating hydrogel-based drug delivery systems.

Common Chemical Crosslinking Agents and Mechanisms

Chemical crosslinking involves the formation of stable covalent bonds between polymer chains.[1] The choice of crosslinking agent depends on the functional groups present on the polymer, the desired properties of the final product, and biocompatibility requirements.

-

Glutaraldehyde: A highly efficient crosslinking agent that reacts with amine groups present in polymers like chitosan and gelatin.[8][9][10] The reaction forms a Schiff base, creating a stable crosslinked network.[11]

-

Genipin: A naturally derived crosslinking agent with lower cytotoxicity compared to glutaraldehyde.[5] It reacts with primary amine groups to form crosslinks, making it suitable for biomedical applications.[5][6]

-

Carbodiimides (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is used to crosslink polymers containing carboxylic acid and amine groups, such as hyaluronic acid.[12][13] EDC activates the carboxyl groups, which then react with amine groups to form stable amide bonds.

-

Poly(ethylene glycol) diacrylate (PEGDA): A versatile crosslinker that can be polymerized using UV light in the presence of a photoinitiator to form a hydrogel network.[14] The properties of the resulting hydrogel can be tuned by varying the molecular weight and concentration of PEGDA.[15][16]

Quantitative Data on Crosslinking Effects

The concentration of the crosslinking agent is a critical parameter that directly influences the properties of the resulting polymer network. The following tables summarize the quantitative effects of different crosslinkers on key hydrogel properties.

Table 1: Effect of Glutaraldehyde Concentration on Chitosan Hydrogel Properties

| Glutaraldehyde Concentration (% v/v) | Swelling Ratio (%) | Cumulative Drug Release at 8h (%) |

| 0.5 | 250 ± 15 | 85 ± 5 |

| 1.0 | 180 ± 12 | 65 ± 4 |

| 1.5 | 120 ± 10 | 45 ± 3 |

Data compiled from multiple sources for illustrative purposes.

Table 2: Effect of Genipin Concentration on Gelatin Hydrogel Properties

| Genipin Concentration (% w/w) | Young's Modulus (kPa) | Swelling Ratio (%) |

| 0.1 | 15 ± 2 | 800 ± 50 |

| 0.5 | 45 ± 5 | 550 ± 40 |

| 1.0 | 80 ± 7 | 300 ± 25 |

Data compiled from multiple sources for illustrative purposes.[17]

Table 3: Effect of PEGDA Concentration on Hydrogel Properties

| PEGDA Concentration (% w/v) | Compressive Modulus (MPa) | Equilibrium Water Content (%) |

| 10 | 0.1 ± 0.02 | 95 ± 2 |

| 20 | 0.4 ± 0.05 | 88 ± 3 |

| 30 | 1.2 ± 0.1 | 75 ± 4 |

Data compiled from multiple sources for illustrative purposes.[15]

Table 4: Effect of Crosslinker Concentration on Poly(vinyl alcohol) (PVA) Hydrogel Swelling

| Glutaraldehyde to PVA ratio (% w/w) | Swelling Ratio at pH 6.8 (%) |

| 5 | 180 ± 10 |

| 8 | 150 ± 8 |

| 10 | 120 ± 5 |

Data compiled from multiple sources for illustrative purposes.[18][19]

Experimental Protocols

The following are detailed protocols for common crosslinking procedures.

Protocol 1: Glutaraldehyde Crosslinking of Chitosan Hydrogels

This protocol describes the preparation of chitosan hydrogels crosslinked with glutaraldehyde for controlled drug delivery applications.

Materials:

-

Chitosan (medium molecular weight)

-

Acetic acid

-

Glutaraldehyde solution (25% in water)

-

Model drug (e.g., methylene blue)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Magnetic stirrer

-

Petri dishes

-

Oven

Procedure:

-

Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring overnight.

-

Drug Loading: Add the desired amount of the model drug to the chitosan solution and stir until a homogenous mixture is obtained.

-

Crosslinking:

-

To the drug-loaded chitosan solution, add glutaraldehyde solution to achieve the desired final concentration (e.g., 0.5%, 1.0%, 1.5% v/v).

-

Stir the mixture vigorously for 1-2 minutes to ensure uniform mixing.

-

-

Gelation: Pour the mixture into petri dishes and leave them undisturbed at room temperature for 24 hours to allow for gelation and crosslinking.

-

Washing: After gelation, wash the hydrogels extensively with distilled water to remove any unreacted glutaraldehyde and acetic acid.

-

Drying: Dry the hydrogels in an oven at 40°C until a constant weight is achieved.

-

Characterization: The prepared hydrogels can be characterized for their swelling behavior, drug release profile, and mechanical properties.

Protocol 2: Genipin Crosslinking of Gelatin Hydrogels

This protocol details the preparation of biocompatible gelatin hydrogels crosslinked with genipin.

Materials:

-

Gelatin (Type A or B)

-

Genipin

-

Phosphate buffered saline (PBS, pH 7.4)

-

Model drug

-

Magnetic stirrer with heating plate

-

Molds (e.g., silicone molds)

Procedure:

-

Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in PBS at 50°C with continuous stirring until fully dissolved.

-

Drug Loading: Once the gelatin has dissolved, cool the solution to 37-40°C and add the model drug. Stir gently to mix without introducing air bubbles.

-

Crosslinking:

-

Prepare a genipin solution in PBS at the desired concentration.

-

Add the genipin solution to the drug-loaded gelatin solution and mix thoroughly. The final concentration of genipin can be varied (e.g., 0.1%, 0.5%, 1.0% w/w).

-

-

Gelation: Pour the mixture into molds and incubate at 37°C for 24-48 hours. The hydrogel will develop a characteristic blue color as crosslinking proceeds.

-

Washing: After gelation, immerse the hydrogels in PBS to wash away any unreacted genipin. Change the PBS solution several times over 24 hours.

-

Characterization: Evaluate the crosslinked gelatin hydrogels for their mechanical properties, swelling ratio, and in vitro drug release.

Protocol 3: EDC/NHS Crosslinking of Hyaluronic Acid (HA) Hydrogels

This protocol describes the synthesis of hyaluronic acid hydrogels using EDC and NHS as crosslinking agents.

Materials:

-

Hyaluronic acid (sodium hyaluronate)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Adipic acid dihydrazide (ADH) as a diamine crosslinker

-

Dialysis tubing (MWCO 12-14 kDa)

Procedure:

-

HA Solution Preparation: Dissolve hyaluronic acid in MES buffer to form a 1% (w/v) solution.

-

Activation of Carboxyl Groups:

-

Add EDC and NHS to the HA solution. The molar ratio of EDC/NHS to HA carboxyl groups should be optimized (e.g., 2:1).

-

Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups.

-

-

Crosslinking:

-

Dissolve ADH in MES buffer.

-

Add the ADH solution to the activated HA solution. The molar ratio of ADH to HA carboxyl groups will determine the crosslinking density.

-

Allow the reaction to proceed for 4-6 hours at room temperature.

-

-

Purification:

-

Transfer the resulting hydrogel into a dialysis tube.

-

Dialyze against distilled water for 3-5 days, changing the water frequently to remove unreacted reagents and byproducts.

-

-

Lyophilization: Freeze-dry the purified hydrogel to obtain a porous scaffold.

-

Characterization: Characterize the crosslinked HA hydrogel for its degree of crosslinking, swelling behavior, and mechanical properties.

Characterization of Crosslinked Polymers

Thorough characterization is essential to ensure the quality and performance of crosslinked polymers for drug delivery applications.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of crosslinks by identifying the appearance or disappearance of specific chemical bonds.[8][20][21][22][23] For instance, in glutaraldehyde-crosslinked chitosan, the formation of a Schiff base can be observed.[8][21]

-

Swelling Studies: The swelling ratio is a measure of the amount of water a hydrogel can absorb. It is an important parameter as it influences drug release and is inversely related to the crosslinking density.[3][9]

-

Mechanical Testing: Techniques such as tensile and compression testing are used to determine the mechanical properties of the hydrogel, including Young's modulus and compressive strength.[15] These properties are crucial for applications where the hydrogel needs to maintain its structural integrity.

-

Rheology: Rheological measurements provide information about the viscoelastic properties of the hydrogel, such as the storage (G') and loss (G'') moduli.[24][25] A stable crosslinked network is typically indicated by G' being higher than G'' and independent of frequency.

-

In Vitro Drug Release Studies: These studies are performed to determine the rate and mechanism of drug release from the crosslinked polymer matrix. The release profile is typically measured over time in a physiologically relevant buffer.

Visualizations

The following diagrams illustrate key concepts and workflows related to polymer crosslinking.

Caption: Logical diagram of a chemical crosslinking mechanism.

References

- 1. specialchem.com [specialchem.com]

- 2. Cross-link - Wikipedia [en.wikipedia.org]

- 3. banglajol.info [banglajol.info]

- 4. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crosslinking of gelatin-based drug carriers by genipin induces changes in drug kinetic profiles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchrepository.ul.ie [researchrepository.ul.ie]

- 13. researchgate.net [researchgate.net]

- 14. PEGDA hydrogel structure from semi-dilute concentrations: insights from experiments and molecular simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 15. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Glutaraldehyde-crosslinked chitosan-polyethylene oxide nanofibers as a potential gastroretentive delivery system of nizatidine for augmented gastroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Advances in Collagen-/Gelatin-Based Hydrogels: Rheological Properties and Applications [mdpi.com]

- 25. scielo.br [scielo.br]

Application Notes and Protocols: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, often abbreviated as 1,3-PBO, is a versatile C2-symmetric bis(oxazoline) ligand that has garnered significant attention in the field of organometallic chemistry.[1][2] Its rigid backbone and strong chelating ability make it a valuable component in the design of metal complexes for various applications, ranging from catalysis to materials science.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in organometallic chemistry.

While the unsubstituted this compound is an achiral molecule, it serves as a fundamental scaffold for a broader class of chiral bis(oxazoline) ligands. Chirality is typically introduced by using enantiopure amino alcohols in the synthesis, leading to ligands that are highly effective in asymmetric catalysis.[5][6] These chiral analogues, often referred to as BOX ligands, are instrumental in the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[5][6]

Beyond asymmetric catalysis, the robust coordination of the this compound framework to metal centers is utilized in the development of novel materials, including coordination polymers and cross-linked polymers with enhanced thermal and mechanical properties.[7]

Applications in Organometallic Chemistry

Asymmetric Catalysis

Metal complexes of chiral bis(oxazoline) ligands derived from the this compound scaffold are powerful catalysts for a wide array of enantioselective transformations. The C2-symmetric nature of these ligands creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.[1]

Key Asymmetric Reactions Catalyzed by Chiral Bis(oxazoline) Metal Complexes:

-

Diels-Alder Reactions: Copper(II) complexes of chiral bis(oxazoline) ligands are highly effective catalysts for the enantioselective Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings.[1]

-

Allylic Alkylation: Palladium(II) complexes of these ligands catalyze the asymmetric allylic alkylation (AAA), forming chiral carbon-carbon and carbon-nitrogen bonds with high enantioselectivity.

-

Cyclopropanation: Copper(I) and Rhodium(II) complexes are employed in the asymmetric cyclopropanation of olefins, producing chiral cyclopropanes which are valuable building blocks in organic synthesis.[8]

-

Hydrosilylation: Platinum(II) and Rhodium(I) complexes of chiral bis(oxazoline) ligands have been successfully used in the asymmetric hydrosilylation of ketones and olefins.

While specific quantitative data for the achiral this compound in asymmetric catalysis is not prevalent, the performance of its chiral derivatives underscores the potential of this ligand scaffold. The following tables present representative data for asymmetric reactions catalyzed by metal complexes of chiral bis(oxazoline) ligands.

Table 1: Asymmetric Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene

| Ligand | Metal Precursor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Phenyl-BOX | Cu(OTf)₂ | 10 | 95 | 98 |

| Chiral tert-Butyl-BOX | Cu(OTf)₂ | 10 | 94 | 99 |

Table 2: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethylmalonate

| Ligand | Metal Precursor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Phenyl-BOX | [Pd(allyl)Cl]₂ | 1 | 98 | 96 |

| Chiral Indanyl-BOX | [Pd(allyl)Cl]₂ | 1 | 99 | 98 |

Polymer Chemistry

This compound is a highly effective crosslinking agent and chain extender for various polymers.[7] The oxazoline rings can undergo ring-opening reactions with functional groups such as carboxylic acids, amines, and thiols, forming stable covalent bonds.[7] This property is harnessed to improve the thermal stability, mechanical strength, and solvent resistance of polymers like polyesters and polyamides.[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of bis(oxazolines) from dinitriles.

Materials:

-

Isophthalonitrile

-

2-Aminoethanol

-

Zinc chloride (ZnCl₂)

-

Toluene

-

Methanol

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isophthalonitrile (1.0 eq), 2-aminoethanol (2.2 eq), and a catalytic amount of zinc chloride (0.1 eq).

-

Add anhydrous toluene to the flask to give a concentration of approximately 0.5 M with respect to the isophthalonitrile.

-

Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove excess 2-aminoethanol and zinc salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white solid.

General Protocol for In Situ Preparation of a Copper(II)-Bis(oxazoline) Catalyst for Asymmetric Diels-Alder Reaction

Materials:

-

Chiral bis(oxazoline) ligand (e.g., a chiral derivative of this compound)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Dichloromethane (anhydrous)

-

N-Acryloyloxazolidinone

-

Cyclopentadiene

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (0.11 eq) in anhydrous dichloromethane.

-

Add Cu(OTf)₂ (0.10 eq) to the solution and stir at room temperature for 1-2 hours. The formation of the catalyst is often indicated by a color change.

-

Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

-

In a separate flask, dissolve the N-acryloyloxazolidinone (1.0 eq) in anhydrous dichloromethane.

-

Add the solution of the N-acryloyloxazolidinone to the catalyst solution.

-

Add freshly distilled cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at the low temperature for the specified time (typically 1-4 hours), monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

References

- 1. Item - Oxazoline and imidazoline complexes; synthesis, reactivity and asymmetric catalysis - University of Leicester - Figshare [figshare.le.ac.uk]

- 2. Synthesis of Chiral 1,3-Bis(oxazolinyl)benzene [cjcu.jlu.edu.cn]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formation of Metal Complexes with Bis(oxazoline) Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(oxazoline) ligands, commonly referred to as BOX ligands, are a cornerstone of modern asymmetric catalysis. Their C2-symmetric chiral structure allows for the formation of well-defined metal complexes that are highly effective in a wide array of enantioselective transformations.[1][2][3][4] This document provides detailed protocols for the synthesis and characterization of metal-bis(oxazoline) complexes, along with key data and workflows to guide researchers in their application. The modular nature of BOX ligands allows for fine-tuning of steric and electronic properties to optimize catalytic performance for specific reactions.[2]

General Principles of Complex Formation

The formation of a metal-bis(oxazoline) complex typically involves the reaction of a bis(oxazoline) ligand with a suitable metal precursor, often a metal halide, triflate, or acetate salt. The ligand acts as a bidentate or tridentate chelating agent, coordinating to the metal center through its nitrogen atoms.[5][6] The resulting complexes can adopt various coordination geometries, including tetrahedral, square-planar, square-pyramidal, and octahedral, which significantly influences their catalytic activity and selectivity.[5][7]

Experimental Protocols

Protocol 1: Synthesis of a Representative Copper(II)-Bis(oxazoline) Complex

This protocol describes the in situ formation of a Cu(II)-BOX complex, a widely used catalyst for reactions such as Diels-Alder and aldol reactions.

Materials:

-

Bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis((4S)-4-tert-butyl-2-oxazoline))

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous dichloromethane (DCM)

-

Schlenk flask or similar oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Preparation of the Ligand Solution: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the bis(oxazoline) ligand (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of the Metal Salt: To the stirred ligand solution at room temperature, add copper(II) trifluoromethanesulfonate (1.0 equivalent) in one portion.

-

Complex Formation: Stir the resulting mixture at room temperature for 1-2 hours. A color change is typically observed, indicating the formation of the complex.

-

Catalyst Solution: The resulting solution of the in situ generated Cu(II)-BOX complex is ready for use in a catalytic reaction.

Note: For the isolation of the complex, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., DCM/hexane).

Protocol 2: Synthesis of an Iron(II)-Pyridine-Bis(oxazoline) (PyBOX) Complex

This protocol outlines the synthesis of an Fe(II)-PyBOX complex, which has applications in asymmetric hydrosilylation and other Lewis acid-catalyzed reactions.[8]

Materials:

-

Pyridine-bis(oxazoline) ligand (e.g., 2,6-bis((4S)-4-isopropyl-2-oxazolin-2-yl)pyridine)

-

Iron(II) chloride (FeCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere, suspend anhydrous iron(II) chloride (1.0 equivalent) in anhydrous THF.

-

Ligand Addition: To the stirred suspension, add a solution of the PyBOX ligand (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of the complex is often indicated by a change in the color and solubility of the solids.

-

Isolation: The resulting complex can be isolated by filtration, washed with a small amount of cold, anhydrous THF to remove any unreacted starting materials, and dried under vacuum.

Characterization of Metal-Bis(oxazoline) Complexes

The synthesized complexes should be characterized to confirm their structure and purity. Common analytical techniques include:

-

NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand to the metal center by observing shifts in the proton and carbon signals of the ligand.

-

Mass Spectrometry (e.g., ESI-MS): To determine the mass-to-charge ratio of the complex and confirm its composition.

-

X-ray Crystallography: To determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[5][9]

-

UV-Vis Spectroscopy: To observe the electronic transitions of the complex, which can provide information about its coordination environment.

Data Presentation

Table 1: Representative Catalytic Applications of Metal-Bis(oxazoline) Complexes

| Catalyst System | Reaction | Substrate | Yield (%) | ee (%) |

| Cu(I)-BOX | Cyclopropanation | Styrene, Ethyl diazoacetate | up to 99 | up to 99 |

| Cu(II)-BOX | Diels-Alder | Cyclopentadiene, N-acryloyloxazolidinone | >95 | >98 |

| Cu(II)-BOX | Aldol Reaction | Silyl ketene acetal, Aldehyde | up to 99 | up to 99 |

| Fe(II)-PyBOX | Hydrosilylation | Ketone | up to 93 | up to 93 |

| Ni(I)-BOX | C-H Amination | 4-aryl-2-methyl-2-azidopentanes | 29-87 | up to 73 |

| Ru-PyBOX | Hydrosilylation | Ketone | - | up to 93 |

Data compiled from various sources.[3][6][10]

Table 2: Selected Structural Data for Metal-Bis(oxazoline) Complexes from X-ray Crystallography

| Complex | Metal Center | Coordination Geometry | Key Bond Angle | Reference |

| [Cu( (S,S)-tBu-box )] (OTf)₂ | Cu(II) | Distorted Square Planar | N-Cu-N ≈ 90° | [5] |

| [Fe( (S,S)-iPr-pybox )Cl₂] | Fe(II) | Distorted Tetrahedral | N-Fe-N ≈ 75° | [5] |

| [Ni( (S,S)-tBu-box )(H₂O)₂] (OTf)₂ | Ni(II) | Square Pyramidal | - | [5] |

| [Zn( (R)-Ph-box )Cl₂] | Zn(II) | Distorted Tetrahedral | N-Zn-N ≈ 85° | [5] |

Visualizations

Experimental Workflow for Metal-Bis(oxazoline) Complex Formation

Caption: General workflow for the synthesis of metal-bis(oxazoline) complexes.

Simplified Catalytic Cycle for a Cu(II)-BOX Catalyzed Diels-Alder Reaction

Caption: A simplified catalytic cycle for a Cu(II)-BOX catalyzed Diels-Alder reaction.

References

- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. rameshrasappan.com [rameshrasappan.com]

- 6. blog.strem.com [blog.strem.com]

- 7. researchgate.net [researchgate.net]

- 8. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

- 9. BJOC - Chiral bisoxazoline ligands designed to stabilize bimetallic complexes [beilstein-journals.org]

- 10. Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Enhancing Polymer Properties Through Chain Extension

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chain Extenders in Polymer Science

Chain extenders are reactive chemical compounds utilized to increase the molecular weight of polymers.[1] This process, known as chain extension, involves the linking of shorter polymer chains, effectively counteracting degradation that can occur during processing or recycling.[2] By forming chemical bonds with the polymer matrix, chain extenders enhance various material properties, including melt strength, durability, and thermal stability.[1][3] This technique is particularly valuable in the development of high-performance plastics, biodegradable polymers for drug delivery systems, and in the recycling of post-consumer plastics.[1][4]

The primary function of a chain extender is to react with the terminal functional groups of polymer chains, such as hydroxyl (-OH) and carboxyl (-COOH) groups.[3] This reaction creates longer polymer chains, leading to an increase in average molecular weight. The choice of chain extender and its concentration are critical factors that influence the final properties of the modified polymer.[3]

Classification of Chain Extenders

Chain extenders can be broadly categorized based on their chemical nature and functionality. Common classes include:

-

Epoxy-Based Chain Extenders: These are often multifunctional compounds containing two or more epoxy groups.[4] A widely used example is Joncryl®, a styrene-acrylic copolymer with multiple epoxy functionalities.[3] These are highly effective for polyesters like polylactic acid (PLA) and polyethylene terephthalate (PET) as the epoxy groups can react with both hydroxyl and carboxyl end-groups.[3][4]

-

Isocyanates: Di- or poly-isocyanates are another important class of chain extenders.[4] They readily react with hydroxyl groups to form urethane linkages. 1,4-phenylene diisocyanate (PDI) is an example used to improve the compatibility of PLA/PCL blends.[3]

-

Carbodiimides: Polycarbodiimides (PCD) are effective chain extenders, particularly for PLA and its blends.[5]

-

Anhydrides: Compounds like pyromellitic dianhydride (PMDA) are used as chain extenders for PET, reacting with hydroxyl end-groups.[2]

-

Organophosphorus Compounds: Certain organophosphorus compounds, such as Irgafos 126, have been shown to act as chain extenders for PET.[2]

-

Diols and Diamines: In the synthesis of polyurethanes, short-chain diols and diamines act as chain extenders to build up the hard segment of the polymer.[6][7]

Mechanism of Action

The fundamental mechanism of chain extension involves a condensation or addition reaction between the functional groups of the chain extender and the terminal groups of the polymer chains.

For instance, in the case of an epoxy-based chain extender with a polyester, the epoxy ring opens and reacts with either a carboxyl or a hydroxyl group at the end of a polymer chain. This process can be repeated if the chain extender is multifunctional, leading to the formation of branched or cross-linked structures. This branching significantly influences the rheological properties of the polymer.

Below is a diagram illustrating the general mechanism of a bifunctional chain extender reacting with polymer end-groups.

Caption: General mechanism of polymer chain extension.

Quantitative Effects on Polymer Properties

The addition of chain extenders can significantly alter the molecular weight and, consequently, the mechanical and thermal properties of polymers. The following table summarizes the quantitative effects of different chain extenders on various polymers as reported in the literature.

| Polymer | Chain Extender | Concentration (wt.%) | Change in Number Average Molecular Weight (Mn) | Change in Weight Average Molecular Weight (Mw) | Key Changes in Mechanical/Thermal Properties | Reference |

| PLA | Joncryl ADR-4368 | 0.5 | - | Increase | Increased toughness and thermal stability.[3] | [3] |

| PET | Irgafos 126 | 0.3 | - | Increase from ~35,000 to ~42,700 g/mol | Increased melt viscosity, decreased crystallinity.[2] | [2] |

| PET | PMDA | 0.3 | - | Increase from ~35,000 to ~41,000 g/mol | Increased melt viscosity, decreased crystallinity.[2] | [2] |

| WPU | AAS | 60% degree of extension | Increased | Increased | - | [8] |

| WPU | DETA | 60% degree of extension | Increased | Increased | Higher molecular weight compared to TETA chain extender.[8] | [8] |

| WPU | TETA | 60% degree of extension | Increased | Increased | - | [8] |

| PLA/PA6 | ECE | 0.5 phr | - | Molecular weight reduction eased | 92.2% increase in elongation and 65.1% increase in impact strength compared to the blend without ECE.[5] | [5] |

| PLA/PA6 | PCD | 0.5 phr | - | Molecular weight reduction eased | Improved modulus and tensile strength.[5] | [5] |

Note: "phr" stands for parts per hundred rubber. WPU refers to waterborne polyurethane, AAS to sodium N-(2-aminoethyl)-γ-aminopropylate silane, DETA to diethylenetriamine, and TETA to triethylenetetramine. ECE refers to a multifunctional epoxide chain extender, and PCD to a polycarbodiimide chain extender.

Experimental Protocols

The following are generalized protocols for polymer chain extension using a twin-screw extruder. Specific parameters should be optimized for the particular polymer and chain extender system.

Materials and Equipment

-

Polymer: Dried to specification (e.g., PLA, PET).

-

Chain Extender: (e.g., Joncryl, PMDA).

-

Twin-Screw Extruder: With a suitable screw profile for reactive extrusion.

-

Pelletizer: To form pellets from the extruded strands.

-

Characterization Equipment: Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal properties, and a Universal Testing Machine for mechanical properties.

Protocol for Reactive Extrusion

-

Drying: Thoroughly dry the polymer pellets to prevent hydrolytic degradation during processing. For example, PET should be dried at 120-140°C for at least 4 hours.

-